molecular formula C16H13FN2OS B388699 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone CAS No. 90852-30-5

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone

Cat. No.: B388699
CAS No.: 90852-30-5
M. Wt: 300.4g/mol
InChI Key: GGNWSSPSNMSDRH-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H13FN2OS and a molecular weight of 300.4 g/mol. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 3-methylquinazolin-4-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps: The key steps include the nucleophilic substitution of the 2-fluorobenzyl chloride with the thiol group of 3-methylquinazolin-4-one, followed by purification and isolation of the final product.

Chemical Reactions Analysis

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the conversion of the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-[(2-fluorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone can be compared with other similar compounds, such as:

    2-[(3-Fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one: Another related compound with a thieno[3,2-d]pyrimidine core, which may exhibit different reactivity and applications.

Properties

CAS No.

90852-30-5

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C16H13FN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3

InChI Key

GGNWSSPSNMSDRH-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3F

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3F

solubility

0.3 [ug/mL]

Origin of Product

United States

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